molecular formula C23H31NO B12376793 Icmt-IN-7

Icmt-IN-7

Cat. No.: B12376793
M. Wt: 337.5 g/mol
InChI Key: ZLFMQBZRZIATAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icmt-IN-7, also known as compound 74, is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). This compound has an IC50 value of 0.015 µM and is known for its ability to induce the cytoplasmic accumulation of ICMT in HCT-116 cells in a dose-dependent manner. It also suppresses the proliferation of various cancer cell lines harboring K-Ras and N-Ras mutations .

Preparation Methods

The synthesis of Icmt-IN-7 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and crystallization to obtain the final product.

Industrial production methods are not extensively documented, but they likely involve scaling up the laboratory synthesis process with optimizations for yield and purity .

Chemical Reactions Analysis

Icmt-IN-7 undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its inhibitory activity.

    Reduction: Reduction reactions can modify the compound’s structure, impacting its solubility and bioavailability.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can introduce new functional groups to the compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Icmt-IN-7 has several scientific research applications:

    Chemistry: Used as a tool to study the inhibition of ICMT and its effects on protein prenylation.

    Biology: Helps in understanding the role of ICMT in cellular processes, particularly in cancer cell proliferation.

    Medicine: Investigated for its potential as a therapeutic agent in treating cancers with K-Ras and N-Ras mutations.

Mechanism of Action

Icmt-IN-7 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the post-translational modification of several oncogenic proteins, including Ras. By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Icmt-IN-7 is compared with other ICMT inhibitors such as cysmethynil and UCM-1336. While cysmethynil is known for its inhibitory activity, it suffers from poor water solubility, making it less practical for clinical use. UCM-1336, on the other hand, has shown effectiveness against glioblastoma cells without causing toxicity in mice . This compound stands out due to its high potency and ability to induce cytoplasmic accumulation of ICMT, making it a valuable tool in cancer research.

Similar compounds include:

  • Cysmethynil
  • UCM-1336
  • Other indole-based ICMT inhibitors

These compounds share similar mechanisms of action but differ in their solubility, potency, and clinical applicability .

Properties

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

N-[2-(2,2,6,6-tetramethyl-4-phenyloxan-4-yl)ethyl]aniline

InChI

InChI=1S/C23H31NO/c1-21(2)17-23(18-22(3,4)25-21,19-11-7-5-8-12-19)15-16-24-20-13-9-6-10-14-20/h5-14,24H,15-18H2,1-4H3

InChI Key

ZLFMQBZRZIATAG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(O1)(C)C)(CCNC2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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